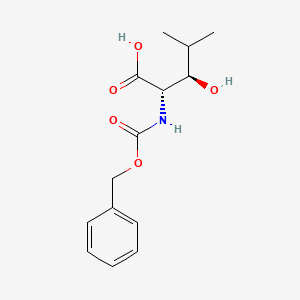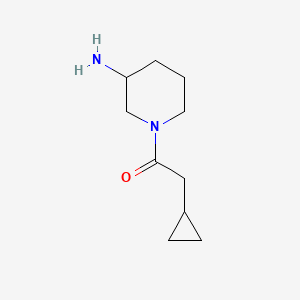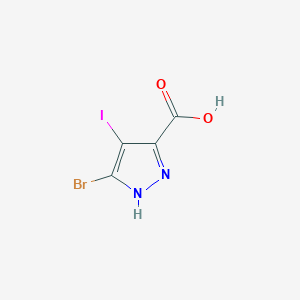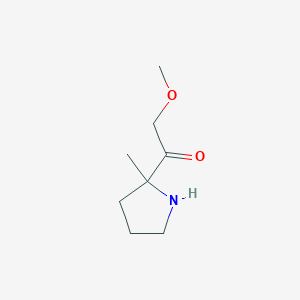
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, a hydroxyl group on the third carbon, and a methyl group on the fourth carbon of the pentanoic acid chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Hydroxylation: The hydroxyl group is introduced at the third carbon through a hydroxylation reaction. This can be done using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced at the fourth carbon through a methylation reaction. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors for the protection, hydroxylation, and methylation steps, as well as the use of automated purification systems to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium on carbon, hydrogen gas
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Removal of the benzyloxycarbonyl group to yield the free amino acid
Applications De Recherche Scientifique
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyl and methyl groups contribute to the compound’s chiral properties, making it useful in asymmetric synthesis and chiral resolution processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid: Lacks the benzyloxycarbonyl protecting group.
(2S,3R)-2-(((Methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Has a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
(2S,3R)-2-(((Tert-butoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Has a tert-butoxycarbonyl protecting group instead of benzyloxycarbonyl.
Uniqueness
The presence of the benzyloxycarbonyl protecting group in (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid makes it particularly useful in peptide synthesis, as it provides stability and prevents unwanted side reactions during the synthesis process. The chiral nature of the compound also makes it valuable in asymmetric synthesis and chiral resolution applications.
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-9(2)12(16)11(13(17)18)15-14(19)20-8-10-6-4-3-5-7-10/h3-7,9,11-12,16H,8H2,1-2H3,(H,15,19)(H,17,18)/t11-,12+/m0/s1 |
Clé InChI |
XHYHIJVULYZENW-NWDGAFQWSA-N |
SMILES isomérique |
CC(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C)C(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)





![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)

